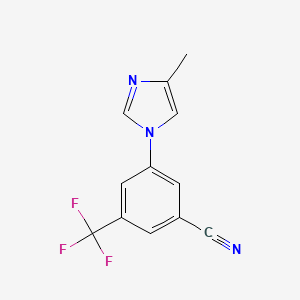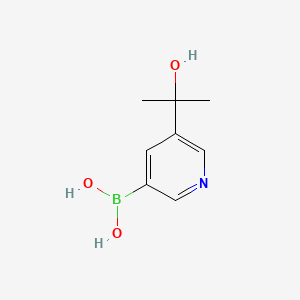
(5-(2-羟丙-2-基)吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C8H12BNO3 . It has an average mass of 180.997 Da and a monoisotopic mass of 181.091019 Da . This compound is also known as 5-(2-hydroxypropan-2-yl)pyridine-3-boronic acid .
Molecular Structure Analysis
The molecular structure of “(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” consists of a pyridine ring substituted at the 3-position with a boronic acid group and at the 5-position with a 2-hydroxypropan-2-yl group . The InChI string of the compound is InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-7(9(12)13)10-5-6/h3-5,11-13H,1-2H3 . The canonical SMILES representation is B(C1=NC=C(C=C1)C(C)(C)O)(O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” include a molecular weight of 181.00 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 181.0910234 g/mol and its monoisotopic mass is 181.0910234 g/mol . The topological polar surface area is 73.6 Ų . The compound has a heavy atom count of 13 .
科学研究应用
铃木-宫浦交叉偶联反应
(5-(2-羟丙-2-基)吡啶-3-基)硼酸: 可能用于铃木-宫浦交叉偶联反应,这是一种用于在两种不同的有机化合物之间形成碳-碳键的化学反应。 该反应广泛用于合成复杂的有机分子,包括药物和聚合物 .
钯催化的分子内氨基羰基化
该化合物也可能参与钯催化的分子内氨基羰基化反应。 这些反应可用于创建环状酰胺,这些结构存在于许多生物活性分子中 .
N-芳基化
N-芳基化是另一个潜在的应用。 此过程涉及将芳基引入底物分子中,通常用于合成各种有机化合物,包括药物和农用化学品 .
金属-有机配合物
该化合物的硼酸官能团表明它可用于形成金属-有机配合物。 这些配合物在催化、材料科学以及作为合成配位聚合物的先驱体方面有应用 .
催化
最后,硼酸由于其独特的化学性质,通常用作催化剂或催化剂稳定剂,这些性质可以提高各种化学转化中的反应速率或改善选择性。
作用机制
Target of Action
The primary target of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, is a key biochemical pathway. This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the formation of new linear poly (phenylpyridyl) chains and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Pharmacokinetics
The compound’s stability and reactivity in suzuki–miyaura coupling reactions suggest it may have favorable bioavailability .
Result of Action
The result of the action of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, including new linear poly (phenylpyridyl) chains , and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Action Environment
The action of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is generally stable and environmentally benign, making it suitable for use in a variety of conditions . .
属性
IUPAC Name |
[5-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-3-7(9(12)13)5-10-4-6/h3-5,11-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDBBBJVJPPVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C)(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717196 |
Source


|
| Record name | [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-56-8 |
Source


|
| Record name | B-[5-(1-Hydroxy-1-methylethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
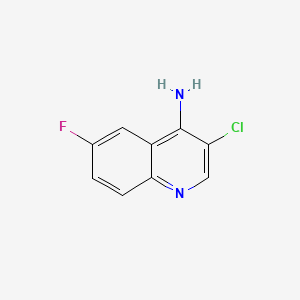

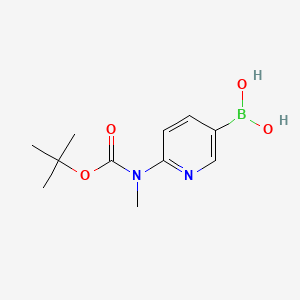
![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

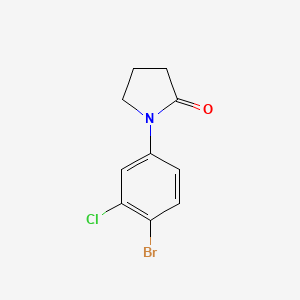
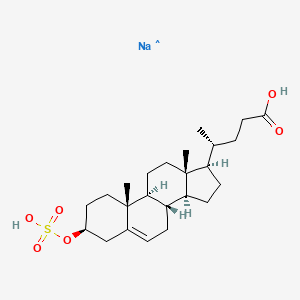
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
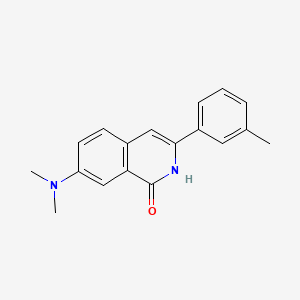
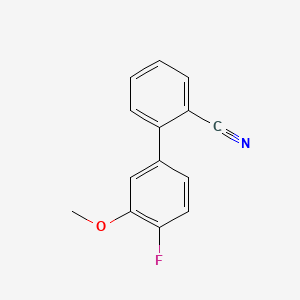
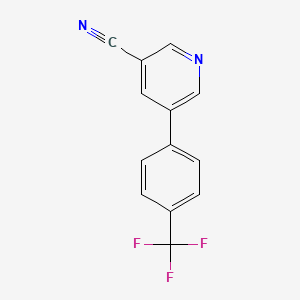

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)
